![molecular formula C9H9N3O2 B056276 methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate CAS No. 124839-24-3](/img/structure/B56276.png)
methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the reaction of an amido-nitrile with a suitable catalyst under mild conditions to form the imidazole ring . Another approach involves the use of internal alkynes with iodine in dimethyl sulphoxide (DMSO), followed by reaction with an aldehyde and ammonium acetate .
Industrial Production Methods: Industrial production methods for this compound often leverage multi-component reactions to enhance yield and efficiency. The use of catalysts such as erbium triflate has been reported to facilitate the synthesis of highly substituted imidazole derivatives in excellent yields .
化学反应分析
Types of Reactions: Methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines or other functional groups.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typically uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can involve halogenating agents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
科学研究应用
Case Studies
A notable study demonstrated that a derivative of methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate exhibited IC50 values in the low nanomolar range against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation was evaluated using standard assays such as MTT and flow cytometry .
Table 1: Anticancer Activity Data
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HCT-116 (Colon) | 10.21 | Apoptosis induction |
Compound B | HepG2 (Liver) | 9.87 | Cell cycle arrest |
Compound C | MCF-7 (Breast) | 8.45 | Kinase inhibition |
Specificity and Selectivity
This compound has been identified as a selective inhibitor for various kinases, including CK1δ and CK1ε, which are implicated in several diseases such as cancer and neurodegenerative disorders . The development of selective kinase inhibitors is crucial to minimize off-target effects associated with broader-spectrum agents.
Case Studies
Research has highlighted the compound's potential as a lead candidate for developing new therapeutics targeting specific kinases involved in tumorigenesis. For example, one study reported that synthesized derivatives showed significant inhibitory activity against multiple kinases with varying degrees of potency, suggesting their potential utility in targeted cancer therapies .
Table 2: Kinase Inhibition Data
Compound | Kinase Target | IC50 (µM) | Selectivity Ratio |
---|---|---|---|
Compound D | CK1δ | 0.040 | High |
Compound E | CK1ε | 0.042 | Moderate |
Compound F | EGFR | 0.150 | Low |
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Preliminary studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are vital for its efficacy and safety in clinical applications .
作用机制
The mechanism of action of methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired therapeutic effect .
相似化合物的比较
Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate: Similar in structure but with a fluorine substituent.
1H-benzo[d]imidazole-2-yl derivatives: These compounds share the imidazole core but differ in their substituents and functional groups.
Uniqueness: Methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
Methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure allows for various chemical modifications that enhance its biological properties.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . By binding to the active sites of specific enzymes, it can prevent substrate binding and subsequent catalytic activity. This mechanism is crucial in pathways related to cancer cell proliferation and microbial resistance.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. For instance, studies have shown that derivatives of benzimidazole compounds can induce apoptosis in cancer cell lines.
Compound | Cell Line | IC50 (μM) | Effect |
---|---|---|---|
Compound 1 | MCF-7 (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |
Compound 2 | U87 (glioblastoma) | 45.2 ± 13.0 | Cytotoxicity observed |
Compound 3 | Murine leukemia | 1.6 ± 0.9 | Significant inhibition |
These findings suggest that modifications to the benzimidazole structure can enhance anticancer efficacy, with some derivatives showing IC50 values comparable to established chemotherapeutics like Doxorubicin .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties against various bacterial strains:
Bacteria | MIC (μg/mL) | Inhibition Zone (mm) |
---|---|---|
S. aureus (Gram-positive) | 40 | 21 |
B. subtilis (Gram-positive) | 300 | 12 |
E. coli (Gram-negative) | 200 | 14 |
P. aeruginosa (Gram-negative) | 500 | 10 |
These results demonstrate the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria .
Case Studies
In one notable study, researchers synthesized several derivatives of methyl benzimidazole compounds to evaluate their biological activities. The introduction of substituents like the 4-methylpiperidinyl group significantly enhanced antibacterial activity, suggesting that structural modifications can lead to improved pharmacological profiles .
Another investigation focused on the compound's role as a Bruton's tyrosine kinase (BTK) inhibitor, revealing its potential in treating B-cell malignancies. The most potent derivative demonstrated impressive selectivity and robust antitumor efficacy in vivo, highlighting its therapeutic promise .
属性
IUPAC Name |
methyl 1-aminobenzimidazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-2-3-8-7(4-6)11-5-12(8)10/h2-5H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYGQAODBFZSQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。